Hexacosa-9,10,16,17-tetraene
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Overview
Description
Hexacosa-9,10,16,17-tetraene is an organic compound with the molecular formula C26H46. It consists of 26 carbon atoms and 46 hydrogen atoms, forming a structure with four double bonds located at positions 9, 10, 16, and 17 . This compound is part of the larger family of hydrocarbons and is characterized by its unique arrangement of double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexacosa-9,10,16,17-tetraene typically involves the use of organic synthesis techniques. One common method is the catalytic hydrogenation of a precursor compound that contains multiple double bonds. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Hexacosa-9,10,16,17-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a fully saturated hydrocarbon.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Hexacosa-9,10,16,17-tetraene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexacosa-9,10,16,17-tetraene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then undergo further chemical transformations. The specific pathways and targets depend on the nature of the reactions and the conditions under which they occur .
Comparison with Similar Compounds
Similar Compounds
Hexacosa-1,2,8,9-tetraene: Similar structure but with double bonds at different positions.
Hexacosa-3,4,12,13-tetraene: Another isomer with a different arrangement of double bonds.
Uniqueness
Hexacosa-9,10,16,17-tetraene is unique due to its specific arrangement of double bonds, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for studying specific reaction mechanisms and for applications where precise control over chemical reactivity is required .
Properties
CAS No. |
60705-56-8 |
---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,23-26H2,1-2H3 |
InChI Key |
ULNWAYGXUXVPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C=CCCCCC=C=CCCCCCCCC |
Origin of Product |
United States |
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